2-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
2-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O2S/c18-12-5-6-16(13(19)11-12)26(24,25)23-9-7-22(8-10-23)17-20-14-3-1-2-4-15(14)21-17/h1-6,11H,7-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJMDCVOVQNZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole typically involves multiple steps. One common route includes the following steps:
Formation of the piperazine intermediate: The piperazine ring is first synthesized or obtained from commercial sources.
Introduction of the 2,4-difluorobenzenesulfonyl group: This step involves the reaction of the piperazine intermediate with 2,4-difluorobenzenesulfonyl chloride under basic conditions to form the sulfonylated piperazine.
Coupling with benzodiazole: The final step involves the coupling of the sulfonylated piperazine with a benzodiazole derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and reaction conditions to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and benzodiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
2-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-1,3-benzodiazole
- 2-[4-(4-bromophenyl)piperazin-1-yl]-1H-1,3-benzodiazole
- 2-[4-(4-chlorophenyl)piperazin-1-yl]-1H-1,3-benzodiazole
Uniqueness
2-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole is unique due to the presence of the 2,4-difluorobenzenesulfonyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic profile compared to similar compounds.
Biological Activity
2-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety and a benzodiazole core, which are known for their pharmacological significance. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Molecular Weight : Approximately 337.36 g/mol.
- Functional Groups : Contains a difluorobenzenesulfonyl group and a piperazine ring.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The sulfonyl group is known to enhance the compound's ability to inhibit certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : The piperazine ring allows for interaction with neurotransmitter receptors, potentially influencing neurochemical pathways.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related benzodiazole derivatives demonstrate potent activity against various cancer cell lines such as breast, lung, and colon cancers .
Neuropharmacological Effects
The compound may also exhibit neuropharmacological effects due to its structural similarity to known psychoactive agents. It could potentially act on serotonin receptors (5-HT), influencing mood and anxiety disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Pharmacological Profile
The pharmacological profile of this compound suggests potential applications in treating various conditions:
- Cancer Therapy : Its ability to inhibit tumor growth positions it as a candidate for cancer treatment.
- Mental Health Disorders : Its interaction with serotonin receptors suggests possible use in treating depression and anxiety.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the piperazine ring. For example:
- Step 1 : Sulfonylation of piperazine with 2,4-difluorobenzenesulfonyl chloride under basic conditions (e.g., NaOH in acetonitrile) .
- Step 2 : Coupling the sulfonylated piperazine with a benzimidazole precursor via nucleophilic substitution or cross-coupling reactions. Reaction conditions (e.g., inert atmosphere, temperature) are critical to avoid side products .
- Characterization : Intermediates are validated using 1H/13C-NMR , IR spectroscopy , and mass spectrometry to confirm regioselectivity and purity .
Q. Which spectroscopic techniques are prioritized for structural confirmation of this compound?
- Key Techniques :
- 1H/13C-NMR : Assigns proton environments (e.g., distinguishing piperazine NH from benzimidazole protons) and confirms substitution patterns .
- X-ray crystallography : Resolves crystal packing and absolute configuration, particularly for resolving stereochemical ambiguities in the sulfonyl or benzodiazole moieties .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns, especially for fluorine-containing fragments .
Intermediate Research Questions
Q. How can molecular docking predict potential biological targets for this compound?
- Methodology :
- Software : AutoDock Vina is widely used due to its speed and accuracy in binding mode prediction. The compound’s 3D structure is optimized using density functional theory (DFT) for accurate partial charge assignment .
- Target Selection : Prioritize receptors with known affinity for piperazine-sulfonyl or benzodiazole motifs (e.g., neurotransmitter receptors, kinases). Docking grids are centered on active sites (e.g., ATP-binding pockets) .
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with known inhibitors. Follow-up with molecular dynamics simulations to assess binding stability .
Q. What in vitro assays are suitable for evaluating antimicrobial activity?
- Assay Design :
- Microplate dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) endpoints .
- Enzyme inhibition : Screen against microbial lactate dehydrogenase (LDH) or dihydrofolate reductase (DHFR), leveraging the compound’s potential to disrupt cofactor binding .
- Control compounds : Compare with fluconazole or sulfa drugs to benchmark activity .
Advanced Research Questions
Q. How can discrepancies between computational docking predictions and experimental bioactivity data be resolved?
- Strategies :
- Crystallographic validation : Resolve the ligand-receptor complex via X-ray crystallography to identify unaccounted binding interactions (e.g., water-mediated hydrogen bonds) .
- SAR studies : Synthesize analogs with modified sulfonyl or benzodiazole groups to test docking hypotheses. For example, replacing 2,4-difluorophenyl with 4-fluorophenyl may alter steric hindrance .
- Free-energy calculations : Use MM/GBSA or MM/PBSA to refine binding affinity predictions and account for solvation effects .
Q. What structural modifications improve the pharmacokinetic properties of this compound?
- Optimization Approaches :
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl or amine) to the benzodiazole ring or piperazine nitrogen. Evidence from similar compounds shows methoxy or morpholine substitutions improve aqueous solubility .
- Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides). Fluorine atoms at the 2,4-positions on the benzene ring may reduce oxidative metabolism .
- Permeability : Assess logP values via HPLC. Truncate hydrophobic regions (e.g., shortening alkyl chains) to balance membrane penetration and efflux pump avoidance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
